3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-bromo-5-(oxan-4-yl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-7-9-6(12-10-7)5-1-3-11-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIMUSKSELUXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole
An In-Depth Technical Guide to 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this molecule is not publicly available, indicating its status as a potentially novel research chemical, this document outlines a plausible synthetic pathway, discusses key characterization techniques, and explores its therapeutic potential based on the well-established bioactivities of the 1,2,4-thiadiazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this promising molecular entity.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2] The unique electronic properties and metabolic stability of the 1,2,4-thiadiazole ring make it an attractive core for the design of novel therapeutic agents.
Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a key component in various antimicrobial agents.[2]
-
Anti-inflammatory Properties: Several 1,2,4-thiadiazole derivatives have shown potent anti-inflammatory effects.[2]
-
Anticancer Activity: This scaffold is found in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[3]
-
Antiviral Activity: The 1,2,4-thiadiazole ring has been incorporated into molecules with promising antiviral properties.
The subject of this guide, 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole, combines the reactive potential of a bromo-substituted thiadiazole with the favorable pharmacokinetic properties often associated with the tetrahydropyran moiety. The bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration, while the tetrahydropyran group at the 5-position can enhance solubility and modulate interactions with biological targets.
Proposed Synthesis of 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole
Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboximidamide
The synthesis would likely begin with the conversion of a commercially available starting material, such as tetrahydro-2H-pyran-4-carbonitrile, to the corresponding carboximidamide. This transformation can be achieved via the Pinner reaction or by treatment with ammonia or its equivalent.
Step 2: Formation of the 1,2,4-Thiadiazole Ring
The resulting tetrahydro-2H-pyran-4-carboximidamide can then be cyclized to form the 1,2,4-thiadiazole ring. A common method involves the reaction with a suitable three-carbon synthon, followed by oxidative cyclization.
Step 3: Bromination of the 1,2,4-Thiadiazole Ring
The final step involves the selective bromination of the 1,2,4-thiadiazole ring at the 3-position. This can be accomplished using a variety of brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine, under controlled reaction conditions.
Experimental Workflow: A Plausible Synthetic Protocol
Sources
Properties of 3-bromo-5-substituted-1,2,4-thiadiazole scaffolds
An In-Depth Technical Guide to the Properties and Applications of 3-Bromo-5-Substituted-1,2,4-Thiadiazole Scaffolds
Introduction
Within the vast landscape of heterocyclic chemistry, the 1,2,4-thiadiazole core represents a privileged scaffold, garnering significant interest due to its presence in a multitude of biologically active compounds.[1][2] Thiadiazoles, five-membered rings containing one sulfur and two nitrogen atoms, exist in four isomeric forms, with the 1,2,4- and 1,3,4-isomers being the most extensively studied in medicinal chemistry.[2][3][4] This guide focuses specifically on the 3-bromo-5-substituted-1,2,4-thiadiazole framework, a highly versatile and synthetically valuable class of molecules.
The strategic placement of a bromine atom at the 3-position imparts significant synthetic utility, rendering the scaffold an ideal substrate for modern cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, a critical process in lead optimization. Concurrently, the inherent chemical properties of the 1,2,4-thiadiazole ring itself, particularly its susceptibility to nucleophilic attack, position it as a potent electrophilic "warhead" for targeting cysteine residues in enzymes, enabling a covalent mechanism of inhibition.[5] This dual functionality—as both a versatile building block and a reactive pharmacophore—makes the 3-bromo-5-substituted-1,2,4-thiadiazole scaffold a compelling subject for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Chemical Reactivity
The utility of any chemical scaffold is fundamentally linked to its accessibility and the predictability of its chemical transformations. The 3-bromo-5-substituted-1,2,4-thiadiazole core is accessible through established synthetic routes, and its reactivity is dominated by the chemistry of the C-Br bond and the inherent electrophilicity of the heterocyclic ring.
Core Synthesis Strategies
The construction of the 1,2,4-thiadiazole ring is most commonly achieved through the oxidative cyclization of thioamide-based precursors.[1] A prevalent strategy involves the intramolecular dehydrogenative N-S bond formation from an imidoyl thiourea intermediate.[6] This approach allows for the assembly of unsymmetrically substituted thiadiazoles.
The general workflow for accessing the core scaffold can be visualized as a two-stage process: formation of a linear precursor followed by a cyclization event. Oxidants such as iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), or electrochemical methods are often employed to facilitate the crucial N-S bond formation.[6]
Caption: General Synthetic Workflow for 1,2,4-Thiadiazoles.
Reactivity Profile
The chemical behavior of the 3-bromo-5-substituted-1,2,4-thiadiazole scaffold is characterized by two primary modes of reactivity:
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 3-position is an excellent handle for derivatization via transition-metal-catalyzed reactions.[7] Palladium-catalyzed methods like the Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly effective.[8][9] This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl substituents, enabling extensive structure-activity relationship (SAR) studies. The choice of palladium catalysis is driven by its remarkable functional group tolerance and the mild reaction conditions typically required, which are paramount for preserving complex molecular architectures during late-stage functionalization.[10]
Caption: Suzuki cross-coupling reaction workflow.
-
Electrophilic Nature of the Ring: The 1,2,4-thiadiazole ring possesses an electrophilic character, and the N-S bond is susceptible to cleavage by potent nucleophiles. This property is the cornerstone of its application as a covalent inhibitor.[5] Soft nucleophiles, such as the thiol group of a cysteine residue within an enzyme active site, can attack the sulfur atom, leading to the opening of the heterocyclic ring and the formation of a stable disulfide bond with the enzyme.[5] This irreversible modification results in the inactivation of the target protein.
Section 2: Applications in Drug Discovery
The dual-reactivity profile of the 3-bromo-5-substituted-1,2,4-thiadiazole scaffold has led to its successful application in developing both covalent and non-covalent therapeutic agents.
Pillar 1: The Scaffold as a Covalent Warhead for Cysteine Proteases
Covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action and high potency. The 1,2,4-thiadiazole ring serves as an effective "warhead" for targeting enzymes that utilize a cysteine residue for catalysis.
The mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on the N-S bond of the thiadiazole ring. This attack results in the cleavage of the ring and the formation of a covalent disulfide linkage between the inhibitor and the enzyme, thereby causing irreversible inactivation.[5]
Caption: Covalent inhibition mechanism via disulfide bond formation.
Case Study: SARS-CoV-2 3C-Like Protease (3CLpro) Inhibition
The 3CL protease of SARS-CoV-2, a cysteine protease, is essential for viral replication, making it a prime antiviral target.[11] Recent studies have identified 2,3,5-substituted-1,2,4-thiadiazoles as potent, non-peptidomimetic covalent inhibitors of this enzyme. These compounds demonstrated significant inhibitory activity at submicromolar concentrations and potent antiviral effects in cell-based assays.[11]
| Compound | 3CLpro IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Source |
| 6g | 0.118 | 7.249 | [11] |
| Series Range | 0.118 - 0.582 | Not all reported | [11] |
Table 1: Inhibitory activity of representative 1,2,4-thiadiazole compounds against SARS-CoV-2 3CLpro.
Pillar 2: The Scaffold in Non-Covalent GPCR Antagonism
Beyond covalent interactions, the 1,2,4-thiadiazole scaffold is a valuable component of molecules designed for non-covalent binding. Its rigid, aromatic nature makes it an effective platform for orienting substituents to achieve optimal interactions within a receptor's binding pocket.
Case Study: Adenosine A₃ Receptor Antagonists
The human adenosine A₃ receptor, a G-protein coupled receptor (GPCR), is a therapeutic target for conditions like glaucoma, asthma, and cancer.[12] Structure-activity relationship studies on a series of 3-phenyl-5-amino-1,2,4-thiadiazole derivatives revealed that specific substitutions could yield highly potent and selective antagonists. The introduction of a 4-methoxyphenyl group at the 3-position (via cross-coupling) and N-acetylation of the 5-amino group produced a compound with subnanomolar affinity for the human A₃ receptor.[12]
| Compound | Substitution Pattern | hA₃ Ki (nM) | Selectivity vs hA₁ | Selectivity vs hA₂ₐ | Source |
| 37 | 3-Phenyl, 5-NHAc | 2.3 | >4300-fold | >4300-fold | [12] |
| 39 | 3-(4-MeO-Ph), 5-NHAc | 0.79 | >12000-fold | >12000-fold | [12] |
Table 2: Binding affinities of 1,2,4-thiadiazole derivatives at human adenosine receptors.[12]
This case study exemplifies the power of using the 3-bromo scaffold as an intermediate. The ability to easily introduce the critical 4-methoxyphenyl group via Suzuki coupling was key to achieving a dramatic increase in binding affinity.[12]
Section 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols describe representative methodologies for the synthesis and functionalization of the target scaffolds.
Protocol 1: Synthesis of a 3-Substituted-5-Arylamino-1,2,4-Thiadiazole
This protocol is adapted from general methods for the PIFA-mediated oxidative cyclization of imidoyl thioureas.[6]
Objective: To synthesize a 5-arylamino-1,2,4-thiadiazole core from an N-arylthiourea and a nitrile. (Note: Subsequent bromination would be required to install the C3-bromo group).
Materials:
-
N-Arylthiourea (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of N-arylthiourea in anhydrous DCM, add benzamidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes to form the imidoyl thiourea intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add PIFA portion-wise over 10 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-5-arylamino-1,2,4-thiadiazole.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the 3-bromo-1,2,4-thiadiazole scaffold.
Objective: To synthesize a 3-aryl-5-substituted-1,2,4-thiadiazole.
Materials:
-
3-Bromo-5-substituted-1,2,4-thiadiazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a round-bottom flask, combine the 3-bromo-1,2,4-thiadiazole, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-aryl-5-substituted-1,2,4-thiadiazole product.
Conclusion and Future Outlook
The 3-bromo-5-substituted-1,2,4-thiadiazole scaffold stands out as a molecular framework of significant value in modern drug discovery. Its properties are defined by a compelling duality: the C3-bromo group serves as a versatile synthetic handle for library generation via robust cross-coupling chemistry, while the inherent electrophilicity of the thiadiazole ring enables its use as a covalent warhead targeting cysteine-dependent enzymes. This guide has demonstrated its successful application in the development of potent GPCR antagonists and viral protease inhibitors.
Future research in this area will likely focus on several key avenues. The exploration of novel substituents at the 5-position will continue to yield compounds with fine-tuned pharmacological profiles. The application of the covalent inhibition strategy to other enzyme classes, such as kinases and phosphatases that possess targetable cysteine residues, represents a promising frontier. Finally, the development of more sustainable and efficient catalytic methods for the synthesis and functionalization of this scaffold will further enhance its accessibility and impact in the field of medicinal chemistry.
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Barra, C., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. While this specific molecule may represent a novel chemical entity, this document extrapolates from the well-established chemistry of the 1,2,4-thiadiazole core and the significant role of the oxane (tetrahydropyran) moiety in drug design to present its fundamental properties, a plausible synthetic route, and its potential as a therapeutic agent. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel small molecule therapeutics.
Introduction: The 1,2,4-Thiadiazole Scaffold in Drug Discovery
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as amides and esters, make it an attractive core for the design of novel drugs.[1] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The stability of the 1,2,4-thiadiazole ring to metabolic degradation further enhances its appeal in drug development.[5]
The incorporation of a bromine atom at the 3-position and an oxan-4-yl (tetrahydropyran-4-yl) group at the 5-position of the 1,2,4-thiadiazole core in the title compound, this compound, suggests a molecule designed with specific medicinal chemistry principles in mind. The bromine atom can act as a handle for further synthetic modifications or contribute to binding interactions with biological targets. The oxane moiety is frequently employed in modern drug discovery to enhance physicochemical properties such as solubility and metabolic stability, and to improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[6][7]
Molecular Properties of this compound
The fundamental molecular properties of this compound have been calculated and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂OS |
| Molecular Weight | 265.13 g/mol |
| IUPAC Name | This compound |
Proposed Synthesis of this compound
While a specific synthesis for this compound is not documented in the public domain, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of 3-halo-5-substituted-1,2,4-thiadiazoles.[8][9][10] The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Oxane-4-carboxamidine
-
Suspend oxane-4-carboxamide in anhydrous ethanol.
-
Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the suspension until saturation.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude amidine hydrochloride salt, which can be used in the next step without further purification.
Causality: The Pinner reaction is a classic and reliable method for converting nitriles or amides into the corresponding amidines. The use of anhydrous conditions is crucial to prevent hydrolysis of the intermediate imidate.
Step 2: Synthesis of N-(Bromo(thioxo)methyl)oxane-4-carboxamidine (Thioacylamidine Intermediate)
-
Dissolve the crude oxane-4-carboxamidine hydrochloride in a suitable aprotic solvent, such as dichloromethane or DMF.
-
Add a suitable brominating and thionating agent. A one-pot approach using a reagent like dibromoisocyanuric acid in the presence of a sulfur source could be explored. Alternatively, a two-step process involving initial thionation followed by bromination might be necessary.
-
Stir the reaction at room temperature until the formation of the thioacylamidine intermediate is complete.
Causality: This step is critical for introducing the necessary bromine and sulfur atoms. The choice of reagents will depend on their reactivity and compatibility with the amidine functional group.
Step 3: Oxidative Cyclization to form this compound
-
To the solution containing the thioacylamidine intermediate, add an oxidizing agent. Common reagents for this type of N-S bond formation include iodine (I₂), N-iodosuccinimide (NIS), or electrochemical oxidation.[8][9]
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if iodine is used).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality: The oxidative cyclization is the key step in forming the 1,2,4-thiadiazole ring. The choice of oxidant is crucial for achieving high yields and minimizing side reactions.
Physicochemical Properties and Structural Elucidation
Predicted Physicochemical Properties
The presence of the oxane moiety is expected to significantly influence the physicochemical properties of the molecule, making it more favorable for drug development.
-
Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which is anticipated to improve the aqueous solubility compared to a corresponding carbocyclic analogue (e.g., a cyclohexyl group).[6][7]
-
Lipophilicity: The oxane group is generally less lipophilic than a cyclohexyl group, which can be beneficial for optimizing the overall lipophilicity (LogP) of a drug candidate.[6]
-
Metabolic Stability: The saturated nature of the oxane ring and the stability of the 1,2,4-thiadiazole core suggest that the molecule will likely exhibit good metabolic stability.[1][7]
Expected Spectroscopic Data
Based on the analysis of similar 1,2,4-thiadiazole derivatives, the following spectroscopic characteristics are predicted for this compound.[11][12][13][14]
¹H NMR Spectroscopy:
-
The protons on the oxane ring are expected to appear as multiplets in the aliphatic region of the spectrum. The proton at the 4-position of the oxane ring, being adjacent to the thiadiazole, will likely be the most downfield of the oxane protons.
-
The chemical shifts for the protons on the oxane ring will be influenced by the electron-withdrawing nature of the 1,2,4-thiadiazole ring.
¹³C NMR Spectroscopy:
-
The two carbon atoms of the 1,2,4-thiadiazole ring are expected to resonate at approximately 160-180 ppm.[12][14] The carbon at the 3-position, bonded to the bromine atom, will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
The carbons of the oxane ring will appear in the aliphatic region of the spectrum.
Mass Spectrometry:
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).
-
Fragmentation patterns will likely involve cleavage of the bond between the oxane ring and the thiadiazole core.
Infrared (IR) Spectroscopy:
-
Characteristic C=N and C-S stretching vibrations from the thiadiazole ring are expected in the fingerprint region.
-
C-O-C stretching vibrations from the oxane ring will also be present.
Potential Biological Activity and Therapeutic Applications
The 1,2,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities.[2][4] The specific substitution pattern of this compound suggests potential for several therapeutic applications.
Caption: Interplay of structural features and potential therapeutic applications.
-
Anticancer Activity: Many 1,2,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[2] The title compound could be investigated for its potential as an inhibitor of kinases, protein-protein interactions, or other cancer-related targets.
-
Antimicrobial Activity: The thiadiazole nucleus is present in several antimicrobial agents.[4] this compound could be screened for activity against a panel of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: Certain thiadiazole derivatives have shown anti-inflammatory properties.[3] The compound could be evaluated in models of inflammation.
-
Central Nervous System (CNS) Disorders: The ability of the oxane moiety to improve blood-brain barrier penetration in some cases suggests that derivatives of this compound could be explored for CNS-related targets.[6]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its molecular properties, a plausible synthetic route, and its potential biological applications based on the well-established chemistry of its constituent moieties.
Future research should focus on the successful synthesis and characterization of this compound to validate the proposed protocols and predicted properties. Subsequent screening in a variety of biological assays will be crucial to identify its therapeutic potential. The bromine atom at the 3-position also offers a valuable opportunity for the creation of a library of analogues through cross-coupling reactions, which could lead to the discovery of compounds with enhanced potency and selectivity. The strategic combination of the versatile 1,2,4-thiadiazole core with the favorable physicochemical properties imparted by the oxane moiety makes this compound and its derivatives a compelling area for further investigation in the field of drug discovery.
References
- Imming, P., Sinning, C., & Meyer, A. (2006). Drugs, their targets and the nature and number of drug targets. Nature Reviews Drug Discovery, 5(10), 821-834.
- Siddiqui, N., Ahuja, P., & Ahsan, W. (2008). Thiadiazoles: A versatile class of heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 557-565.
- Gomha, S. M., & Khalil, K. D. (2012). A convenient ultrasound-promoted synthesis and in vitro anti-tumor activity of 1,2,4-triazolo[4,3-a]pyrimidines and related fused heterocyclic systems. Molecules, 17(8), 9335-9347.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
- Mathew, V., Giles, D., & Sudheesh, S. (2010). Biological activities of thiadiazoles: A review. Journal of Chemical and Pharmaceutical Research, 2(4), 589-600.
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
- Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-mediated oxidative C–N and N–S bond formations in water: a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. The Journal of Organic Chemistry, 83(11), 5715-5723.
- Tacke, R., et al. (2008). Sila-haloperidol: a silicon analogue of the antipsychotic drug haloperidol. ChemMedChem, 3(1), 152-156.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
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Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
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Filo. (2025, September 26). Problem 5 Given the following spectroscopic data for a compound with the... Retrieved from [Link]
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology (pp. 174-184).
- Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 327-339.
- Al-Masoudi, N. A., & Al-Salihi, A. A. (2017). Synthesis, Characterization of New1, 3, 4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology, 10(12), 4287-4293.
- The Royal Society of Chemistry. (2013).
- Shrivastava, K., Purohit, S., & Singhal, S. (2013). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(21), 6-23.
- de la Torre, M. C., & Sierra, M. A. (2019). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2019(44), 7286-7303.
- Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024).
- Khakpash, M., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research, 23(1), e141846.
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Semantic Scholar. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
- Hindawi. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry.
- MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2883.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- Davison, R. W., & Sperry, J. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic & Biomolecular Chemistry, 13(30), 8239-8242.
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Methodological & Application
Synthesis of 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole from amidines
Application Note & Protocol
A Robust, Two-Step Synthesis of 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole from an Amidine Precursor
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The described synthetic strategy is a robust two-step process commencing from an amidine precursor. The initial step involves the formation of a stable 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole intermediate. The subsequent step employs a Sandmeyer-type reaction to efficiently convert the versatile amino functionality into the target bromo group. This methodology is designed for reliability and scalability, offering a practical alternative to direct bromination routes which are often plagued by low yields and poor regioselectivity. Detailed protocols, mechanistic insights, and troubleshooting guidance are provided for researchers in chemical synthesis and drug development.
Strategic Overview & Rationale
The 1,2,4-thiadiazole ring is a privileged scaffold in drug discovery, valued for its unique electronic properties and ability to act as a bioisostere for other functional groups.[1] When coupled with an oxane (tetrahydropyran) moiety—a group known to improve pharmacokinetic properties such as solubility and metabolic stability by reducing lipophilicity compared to its carbocyclic analogue, cyclohexane—the resulting molecule becomes a highly attractive building block for novel therapeutics.[2][3]
The synthesis of unsymmetrically substituted 1,2,4-thiadiazoles, particularly those bearing a halogen at the 3-position, presents a distinct chemical challenge. The 1,2,4-thiadiazole ring's aromatic character makes it relatively stable, but its electron-deficient nature complicates direct electrophilic substitution.[4] Therefore, a more strategic approach is required.
Our recommended synthetic pathway circumvents these challenges by adopting a two-stage strategy:
-
Formation of a Key Intermediate: We first construct the 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole. The amino group is an excellent synthetic handle—it is readily introduced and can be reliably converted into a wide array of other functionalities. The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles can be achieved through the oxidative cyclization of imidoyl thioureas or related precursors, which are accessible from amidines.[5]
-
Functional Group Interconversion: With the key amino-thiadiazole intermediate in hand, we employ a classic and highly effective Sandmeyer bromination. This reaction proceeds via the formation of a diazonium salt from the amine, which is then displaced by a bromide anion. This method provides excellent yield and regiochemical control, installing the bromine atom precisely at the 3-position.[6]
This strategic sequence is depicted in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocols & Methodologies
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Reagents such as hydrobromic acid, bromine, and sodium nitrite are corrosive and toxic; handle with extreme care.
Principle: This synthesis relies on the iodine-mediated oxidative cyclization of an N-imidoyl thiourea intermediate. This intermediate is formed in situ from the reaction of oxane-4-carboxamidine and a suitable thiourea derivative. The iodine facilitates the crucial intramolecular S-N bond formation, leading to the stable aromatic thiadiazole ring.[5]
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Oxane-4-carboxamidine HCl | 164.63 | 5.00 g | 30.37 | 1.0 |
| Ammonium Thiocyanate | 76.12 | 2.55 g | 33.41 | 1.1 |
| Acetic Anhydride | 102.09 | 15 mL | - | - |
| Iodine (I₂) | 253.81 | 8.10 g | 31.91 | 1.05 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~10 g | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~15 g | - | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
| Ethanol (EtOH) | 46.07 | 50 mL | - | - |
Step-by-Step Protocol:
-
Preparation of Intermediate: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add oxane-4-carboxamidine hydrochloride (5.00 g, 30.37 mmol) and ammonium thiocyanate (2.55 g, 33.41 mmol).
-
Add acetic anhydride (15 mL) to the flask. Heat the mixture to 100 °C and stir for 2 hours. The reaction mixture will become a thick slurry.
-
Cyclization: Cool the reaction mixture to room temperature. Carefully add ethanol (50 mL) to the flask.
-
In a separate beaker, dissolve iodine (8.10 g, 31.91 mmol) in ethanol (30 mL). Add this iodine solution dropwise to the reaction flask over 15 minutes with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with dichloromethane (DCM, 150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench excess iodine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize acids, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a hot ethanol/water mixture (approx. 4:1) to afford 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole as a white to off-white crystalline solid.
Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide. The reaction proceeds in two stages: first, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt. Second, in the presence of a copper(I) catalyst (implicitly formed or added), the diazonium group is replaced by the bromide anion.[6]
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 3-Amino-5-(oxan-4-yl)-1,2,4-thiadiazole | 185.25 | 4.00 g | 21.60 | 1.0 |
| Hydrobromic Acid (HBr, 48% aq.) | 80.91 | 25 mL | ~220 | ~10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.64 g | 23.76 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
| Sodium Hydroxide (NaOH, 2M aq.) | 40.00 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Step-by-Step Protocol:
-
Diazotization Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, suspend 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole (4.00 g, 21.60 mmol) in 48% aqueous hydrobromic acid (25 mL).
-
Cool the stirred suspension to 0 °C using an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C for the entire diazotization step.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.64 g, 23.76 mmol) in water (10 mL). Transfer this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the cold thiadiazole suspension over 30 minutes. Ensure the temperature does not exceed 5 °C. A slight color change and gas evolution may be observed.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 45 minutes.
-
Bromide Displacement: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, then heat to 50 °C for 1 hour. Vigorous gas (N₂) evolution will occur.
-
Workup: Cool the reaction mixture back to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic extracts and carefully wash with water (50 mL), followed by 2M aqueous sodium hydroxide to neutralize excess acid (check pH of aqueous layer to be >8), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes) to yield this compound as a solid.
Mechanistic Considerations
A clear understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Caption: Simplified mechanistic pathways for the two core reactions.
Oxidative Cyclization: The key transformation is the formation of the S-N bond. Iodine acts as a mild oxidant, activating the sulfur atom of the thiourea moiety, likely through the formation of a sulfenyl iodide intermediate. This electrophilic sulfur is then susceptible to intramolecular attack by the terminal nitrogen of the amidine functionality, leading to ring closure. Subsequent elimination of hydrogen iodide (HI) results in the formation of the stable, aromatic 1,2,4-thiadiazole ring.
Sandmeyer Bromination: This reaction hinges on the instability of the diazonium cation (-N₂⁺), which is an excellent leaving group as dinitrogen gas (N₂). The initial diazotization must be performed at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.[6] Upon warming, the C-N bond cleaves, and the resulting aryl cation is trapped by a bromide anion from the HBr solvent, yielding the final bromo-substituted product.
Troubleshooting and Field-Proven Insights
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of amino-thiadiazole | Incomplete formation of the thiourea intermediate. Insufficient oxidation. | Ensure starting amidine is of high purity. Increase reaction time with acetic anhydride. Add iodine portion-wise to maintain its concentration. Ensure reflux is maintained. |
| Part 1: Difficult purification/oily product | Presence of unreacted starting materials or polymeric side products. | Perform the workup washes thoroughly to remove all acidic and iodine residues. If recrystallization fails, silica gel chromatography (5% MeOH in DCM) is a reliable alternative. |
| Part 2: Reaction fails to proceed (no N₂) | Diazotization failed. Temperature was too low during the displacement step. | Check the quality of the sodium nitrite. Ensure the temperature is strictly kept between 0-5 °C during NaNO₂ addition. Ensure the mixture is heated to at least 50 °C after diazotization. |
| Part 2: Dark, tarry crude product | Decomposition of the diazonium salt due to overheating during diazotization. Side reactions from excess nitrite. | Maintain rigorous temperature control (<5 °C). Add the sodium nitrite solution slowly and dropwise. Consider adding a small amount of urea after diazotization to quench excess nitrous acid. |
References
-
Jadhav, S. D., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, Article ID 869703. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Antony, M., Chakravarthy, A. S. J., & Ila, H. (2024). A Facile Transition-Metal-Free Synthesis of 3,5-Bis(het)aryl/arylaminothiadiazoles. The Journal of Organic Chemistry, 89(7), 4453-4460. [Link]
-
Mariappan, A., et al. (2016). An intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) enables an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 81(15), 6573-6579. [Link]
-
Ferreira, R. J., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1391-1406. [Link]
- Kurzer, F. (1982). Recent advances in the chemistry of 1,2,4-thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-359.
-
Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 5348-5358. [Link]
-
Shimizu, T., et al. (1995). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Journal of Organic Chemistry, 60(3), 776-778. [Link]
- Pilgram, K., et al. (1970). The bromination of 2,1,3-benzothiadiazole and some of its derivatives. Journal of Heterocyclic Chemistry, 7(3), 629-633.
- Grivas, S. (1985). Halogenation of 1,2,5-thiadiazoles. A convenient synthesis of 3-bromo- and 3,4-dibromo-1,2,5-thiadiazole. Acta Chemica Scandinavica, Series B, 39, 213-217.
- Tiemann, F. (1889). Ueber die Einwirkung von Phenylsenföl auf Amidoxime. Berichte der deutschen chemischen Gesellschaft, 22(2), 2412-2416.
- Goerdeler, J., & Rosenthal, P. (1963). Über die Umsetzung von Amidoximen mit Isothiocyansäure-estern. Chemische Berichte, 96(11), 2960-2967.
- Franz, J. E., & Dhingra, O. P. (1984). 1,2,4-Thiadiazoles. In Comprehensive Heterocyclic Chemistry, Vol. 6, pp. 463-502. Pergamon Press.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Welcome to the technical support center for the synthesis of 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect the synthetic pathway, anticipate common challenges, and provide actionable, field-tested solutions to optimize your yield and purity.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high conversion and facilitates purification by isolating a stable intermediate.
-
Stage 1: Synthesis of the Amino Precursor. Formation of 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole through the oxidative cyclization of a suitable N-imidoylthiourea intermediate. This modern approach offers excellent substrate scope and reaction conditions.[1][2]
-
Stage 2: Diazotization and Sandmeyer Bromination. Conversion of the 3-amino group to a 3-bromo group via a Sandmeyer-type reaction. This classic transformation involves the formation of a diazonium salt intermediate, which is subsequently displaced by a bromide anion, typically with copper salt catalysis.[3][4][5][6]
This guide is structured to address issues you may encounter in each of these critical stages.
Workflow of the Two-Stage Synthesis
Caption: High-level overview of the synthetic route.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve experimental issues.
Stage 1: Synthesis of 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole
The formation of the 1,2,4-thiadiazole ring is the cornerstone of this synthesis. It typically involves the iodine-mediated oxidative N-S bond formation from an imidoyl thiourea precursor.[2]
Problem 1: Low or No Yield of the 3-Amino Intermediate
-
Potential Cause 1: Ineffective Oxidant. Molecular iodine (I₂) is a mild oxidant. Its effectiveness can be hampered by side reactions or improper stoichiometry.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of I₂. The iodine should be added portion-wise to a solution of the imidoyl thiourea precursor and a non-nucleophilic base (e.g., triethylamine or DIPEA) in a suitable solvent like ethanol or acetonitrile at room temperature. The characteristic dark color of iodine should fade as the reaction progresses. If the color disappears instantly, it may indicate insufficient oxidant.
-
-
Potential Cause 2: Unstable Imidoyl Thiourea Intermediate. The precursor, formed from tetrahydropyran-4-carboximidamide and a thiourea source, may be unstable or may not have formed efficiently in situ.
-
Solution: This reaction is often performed as a one-pot synthesis where the intermediate is not isolated.[7] Ensure your starting amidine is pure. When forming the intermediate, maintain the temperature at or below room temperature before initiating the oxidative cyclization.
-
-
Potential Cause 3: Incorrect pH/Base. The base is crucial for scavenging the HI produced during the reaction and promoting the cyclization. An incorrect choice or amount of base can stall the reaction.
-
Solution: Use 2-3 equivalents of a tertiary amine base like triethylamine. Stronger, nucleophilic bases should be avoided as they can react with the starting materials or the iodine. The reaction should be mildly basic.
-
Problem 2: Product is Impure or Difficult to Isolate
-
Potential Cause 1: Unreacted Starting Materials. Incomplete conversion is a common issue.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small additional charge of iodine can sometimes drive it to completion. Extended reaction times (up to 24 hours) may be necessary.
-
-
Potential Cause 2: Formation of Byproducts. Over-oxidation or side reactions can lead to complex mixtures.
-
Solution: After the reaction is complete (indicated by TLC), quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This is critical to prevent further reactions during workup. The product can then be extracted with an organic solvent like ethyl acetate. Purification is typically achieved via column chromatography on silica gel.
-
Stage 2: Sandmeyer Bromination
This stage is chemically sensitive. The stability of the diazonium salt intermediate is paramount for achieving a high yield.
Problem 1: Low Yield of 3-Bromo Final Product
This is the most common issue in Sandmeyer reactions. The root cause can be pinpointed by systematically evaluating the reaction steps.
-
Potential Cause 1: Incomplete Diazotization. The 3-amino group has not been fully converted to the diazonium salt.
-
Causality: The amino group on the electron-deficient 1,2,4-thiadiazole ring is less basic than aniline, requiring carefully controlled conditions for complete diazotization.
-
Solution:
-
Temperature Control: Strictly maintain the temperature between 0 °C and 5 °C. Use an ice/salt bath. Higher temperatures cause the diazonium salt to decompose rapidly.[8]
-
Reagent Addition: Dissolve the 3-amino intermediate in cold, concentrated hydrobromic acid (HBr, 48%).[9] Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the nozzle below the surface of the reaction mixture to prevent localized warming and loss of nitrous acid as gas.[9]
-
Test for Excess Nitrous Acid: After the addition is complete, test for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue). This confirms the reaction has gone to completion. If the test is negative, add a small amount of additional NaNO₂ solution.
-
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. The diazonium salt is inherently unstable and can decompose back to the amine or react with water to form a 3-hydroxy byproduct.
-
Causality: The N₂ group is an excellent leaving group, and any thermal energy or exposure to nucleophiles other than the intended bromide can cause decomposition.
-
Solution:
-
Immediate Use: Use the diazonium salt solution immediately after it is prepared. Do not let it stand.
-
Acid Concentration: Use a sufficient excess of HBr (typically 3-4 equivalents) to maintain a highly acidic environment, which stabilizes the diazonium salt and provides the necessary bromide nucleophile.[4]
-
-
-
Potential Cause 3: Inefficient Bromide Displacement. The diazonium group is not being effectively replaced by bromide.
-
Causality: The Sandmeyer reaction relies on a copper(I) catalyst to facilitate a single-electron transfer (SET) mechanism for the displacement.[3]
-
Solution:
-
Catalyst Preparation: Prepare a fresh solution or slurry of copper(I) bromide (CuBr) in HBr.
-
Addition Strategy: Add the cold diazonium salt solution slowly to the vigorously stirred, heated CuBr solution (typically held at 60-70 °C). This order of addition is critical. Adding the copper catalyst to the diazonium salt can lead to uncontrolled decomposition. Vigorous stirring and nitrogen evolution should be observed.
-
-
Troubleshooting Logic for Sandmeyer Reaction
Caption: Decision tree for troubleshooting low yield in Stage 2.
Problem 2: Final Product is Contaminated with a Dark, Tarry Impurity
-
Potential Cause: Azo Coupling. Diazonium salts can couple with electron-rich aromatic species to form colored azo compounds.
-
Solution: This typically occurs if the reaction is not sufficiently acidic or if there are phenolic impurities. Ensure the workup is performed promptly after the reaction is complete. An extraction with a dilute base (e.g., 5% NaOH solution) can help remove acidic, colored impurities during the workup.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I monitor the progress of the Sandmeyer reaction?
-
A1: Direct monitoring is challenging due to the instability of the intermediate. The best method is to monitor the consumption of the 3-amino starting material. Take a small aliquot of the reaction mixture after the diazotization is complete and quench it carefully with a reducing agent (like sodium sulfite) before analyzing by LC-MS or TLC. The primary indicator of reaction progress is the vigorous and sustained evolution of nitrogen gas upon adding the diazonium salt to the copper bromide solution.
-
-
Q2: Can I use CuBr₂ instead of CuBr?
-
A2: Yes, copper(II) bromide (CuBr₂) is also a viable catalyst for Sandmeyer-type brominations and is sometimes used.[6] In some cases, it may offer better solubility or stability. However, CuBr is the classic and most commonly cited catalyst for this transformation. If you are experiencing issues, switching between the two is a reasonable optimization step.
-
-
Q3: My final product has a persistent impurity with the same mass as the starting material. What is it?
-
A3: This is almost certainly unreacted 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole. This points directly to incomplete diazotization. Refer back to the troubleshooting section on ensuring a slight excess of nitrous acid and maintaining a low temperature. Careful purification by column chromatography (a gradient of ethyl acetate in hexanes is a good starting point) should separate the product from the more polar starting material.
-
-
Q4: Is it possible to perform a one-pot synthesis from the amidine all the way to the bromo-thiadiazole?
-
A4: While theoretically possible, it is not recommended. The conditions for the two stages are incompatible. The oxidative cyclization (Stage 1) requires a base, while the Sandmeyer reaction (Stage 2) requires a strong, cold acid. Attempting a one-pot synthesis would lead to neutralization, side reactions, and a significantly lower yield and more complex purification. Isolating the 3-amino intermediate is a robust and validated strategy.
-
Experimental Protocols
Protocol 1: Synthesis of 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole
-
To a stirred solution of tetrahydropyran-4-carboximidamide hydrochloride (1.0 eq) and thiourea (1.1 eq) in ethanol (5 mL per mmol of amidine) at room temperature, add triethylamine (2.5 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add molecular iodine (I₂) (1.2 eq) portion-wise over 20 minutes. The mixture will turn dark brown.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Once complete, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium thiosulfate until the dark color disappears.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the title compound as a solid.
Protocol 2: Synthesis of this compound
Table 1: Optimized Conditions for Sandmeyer Reaction
| Parameter | Recommended Value | Rationale |
| Temperature (Diazotization) | 0–5 °C | Prevents decomposition of the diazonium salt.[8] |
| HBr (48% aq.) | 4.0 equivalents | Acts as acid catalyst and bromide source; stabilizes the intermediate.[4] |
| NaNO₂ | 1.1 equivalents | Ensures complete conversion of the amine. |
| CuBr | 0.3 equivalents | Catalyzes the displacement of the diazonium group. |
| Temperature (Displacement) | 60–70 °C | Provides energy for N₂ extrusion and C-Br bond formation. |
Procedure:
-
In a flask equipped with a magnetic stirrer, add 3-amino-5-(oxan-4-yl)-1,2,4-thiadiazole (1.0 eq) to 48% hydrobromic acid (4.0 eq) at 0 °C. Stir until a clear solution or fine slurry forms.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred thiadiazole solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir for an additional 20 minutes at 0-5 °C.
-
In a separate, larger flask, add copper(I) bromide (CuBr) (0.3 eq) and a small amount of 48% HBr. Heat this mixture to 60 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from step 4 to the hot CuBr mixture. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, maintain the reaction at 60-70 °C for 1 hour, then allow it to cool to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with 5% aqueous NaOH, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography to afford the final product.
References
- Yamamoto, Y., & Kojima, S. (2003). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2665-2668.
-
Gorniak, R., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2849. [Link]
- Kurzer, F., & Taylor, S. A. (1960). Thiadiazoles. Part IX. Reactions of diazonium salts derived from 3-amino-1,2,4-thiadiazoles. Journal of the Chemical Society (Resumed), 3234-3239.
- El-Sabbagh, N. A., et al. (2018). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(19), 5246-5257.
- Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic & Biomolecular Chemistry, 13(34), 9012-9015.
- Ila, H., et al. (2020). An electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas. The Journal of Organic Chemistry, 85(5), 3358-3363.
-
Makarova, A., et al. (2022). Benzo[1,2-d:4,5-d′]bis([8][10][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 27(9), 2977. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Google Patents. (2020).
- Suhair, M. M., & Salih, S. (2014). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository of University of Baghdad.
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry, 14(2).
- Al-Masoudi, N. A., et al. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology, 10(12), 4345-4351.
- Al-Smadi, M. H., & Al-Momani, L. A. (2011). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Beilstein Journal of Organic Chemistry, 7, 1373-1378.
- Nakka, M., et al. (2015). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 80(20), 10350-10357.
- Google Patents. (1968). US3391152A - Methods of preparing thiadiazoles.
- Otutu, J. O., & Efurhievwe, E. M. (2013). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. International Journal of Advanced Research in Chemical Science, 1(1), 1-7.
- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 187, 111952.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- 174 Thiadiazoles and Their Properties. (2021). Current Studies in Basic Sciences, Engineering and Technology.
- Ila, H., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 5364-5375.
- Kaur, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3153.
- Wang, D., & Wang, Z. J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Bekhit, A. A., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16186-16208.
-
4-Bromobenzo[1,2-d:4,5-d′]bis([8][10][11]thiadiazole). (2022). Molbank, 2022(2), M1397.
- Building 1,2,4-Thiadiazole: Ten Years of Progress. (2020). Molecules, 25(17), 3949.
- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (2023).
- da Silva, A. C., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(4), 1036-1061.
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024).
Sources
- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 650. Thiadiazoles. Part IX. Reactions of diazonium salts derived from 3-amino-1,2,4-thiadiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Preventing debromination during thiadiazole cross-coupling reactions
Topic: Preventing Debromination (Hydrodehalogenation) in 1,2,5- and 1,3,4-Thiadiazole Scaffolds Ticket ID: #THIA-BR-001 Status: Open for Resolution
The "Debromination Trap": A Mechanistic Overview
Welcome to the Thiadiazole Chemistry Support Hub. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Stille, or Negishi) yielded the hydrodehalogenated byproduct (Ar-H) instead of the desired cross-coupled product (Ar-R), specifically when using a bromothiadiazole scaffold.
The Core Problem
Thiadiazoles are highly electron-deficient heterocycles. In Palladium-catalyzed cross-coupling, this electron deficiency causes Oxidative Addition (OA) to occur extremely rapidly. However, the subsequent Transmetallation (TM) step is often the rate-determining bottleneck.
When the Pd(II)-intermediate waits for the nucleophile (boronic acid/ester), it becomes vulnerable to side reactions.[1] The most common is the abstraction of a hydride (H⁻) from the solvent, ligand, or base, leading to Reductive Elimination of the Ar-H byproduct.
Mechanistic Pathway Analysis
The diagram below illustrates the competition between the desired pathway (Green) and the debromination failure mode (Red).
Figure 1: The kinetic competition between productive transmetallation and destructive hydrodehalogenation.
Diagnostic FAQ & Troubleshooting
Q1: Why is my bromide turning into a hydride?
A: This is "Hydrodehalogenation." It confirms that your catalyst is active (Oxidative Addition worked), but the cycle stalled.
-
Root Cause: The Pd-Ar intermediate existed too long without finding a transmetallation partner.
-
Source of H: Likely your solvent (ethanol/methanol/isopropanol), moisture in the base, or
-hydride elimination from alkyl ligands on the palladium.
Q2: I used Pd(PPh₃)₄ and it failed. Why?
A: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for thiadiazoles.
-
Instability: PPh₃ is easily oxidized.
-
Slow Transmetallation: It does not sufficiently accelerate the transmetallation step for electron-poor heterocycles.
-
Recommendation: Switch to bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) which stabilize the Pd center and accelerate the coupling steps [1, 2].
Q3: Should I add more base?
A: Not necessarily more, but different base.[2]
-
The Issue: Carbonate bases (Na₂CO₃) in aqueous solvents often promote debromination via the formation of hydroxo-palladium species which can undergo
elimination from alcohols. -
The Fix: Use anhydrous bases like K₃PO₄ or CsF in aprotic solvents to eliminate the proton source [3].
Optimization Protocol: The "Rescue" Matrix
If you observe >10% debromination, consult the matrix below to select the correct reaction parameters.
| Parameter | Standard (Risky) | Optimized (Safe) | Mechanistic Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or XPhos Pd G3 | Bidentate ligands (dppf) prevent |
| Solvent | DMF, EtOH, Dioxane | Toluene or THF (Anhydrous) | Protic solvents (alcohols) are direct hydride donors. DMF can decompose to form hydrides at high T. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (finely ground) or CsF | Anhydrous bases prevent the formation of Pd-OH species and remove water as a proton source. |
| Temp | >100°C | 60°C - 80°C | Lower temperatures reduce the rate of side reactions relative to the coupling. |
| Additives | None | Molecular Sieves (4Å) | Scavenges trace water to maintain anhydrous conditions. |
Diagnostic Decision Tree
Follow this logic flow to determine your next experimental step.
Figure 2: Step-by-step logic for eliminating hydrodehalogenation variables.
Validated Experimental Protocol
Protocol ID: THIA-SUZUKI-ANHYD-02 Objective: Cross-coupling of 3-bromo-1,2,5-thiadiazole with aryl boronic acids while minimizing debromination.
Reagents
-
Substrate: 3-bromo-1,2,5-thiadiazole (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv) — Excess is crucial to drive TM.
-
Base: Anhydrous K₃PO₄ (3.0 equiv) — Must be finely ground.
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Oven-dry a reaction vial and a stir bar. Cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the vial with the Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Note: Do not add the bromothiadiazole yet if it is a liquid.
-
-
Purging: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Substrate Addition: Add the bromothiadiazole (1.0 equiv) via syringe.
-
Why? Adding the electrophile last ensures the catalyst is in the presence of the nucleophile immediately, promoting transmetallation [4].
-
-
Reaction: Heat to 80°C with vigorous stirring (1000 RPM).
-
Critical: Slow stirring leads to mass transfer issues in heterogeneous mixtures, favoring side reactions.
-
-
Monitoring: Check via LC-MS at 1 hour. Look for the mass of the product vs. the mass of the thiadiazole-H (M-79+1).
"Rescue" Modification (If Protocol Fails)
If the above yields >20% debromination, utilize the Slow Catalyst Addition method:
-
Dissolve the catalyst in a small volume of toluene.
-
Add the catalyst solution dropwise to the reaction mixture over 1 hour using a syringe pump. This keeps the concentration of the active Pd species low relative to the boronic acid, statistically favoring Transmetallation over Hydride abstraction.
References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide & Mechanism." Yoneda Labs Resources. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Side Reactions." Organic Chemistry Portal. [Link][1]
-
National Institutes of Health (NIH). "Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole." PubMed Central. [Link]
Sources
Troubleshooting palladium catalyst poisoning in thiadiazole couplings
Technical Support Center: Thiadiazole Coupling Optimization Subject: Troubleshooting Palladium Catalyst Poisoning in Thiadiazole Cross-Couplings Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Thiadiazole Trap"
Welcome to the specialized troubleshooting unit for sulfur-nitrogen heterocycles. You are likely here because your Suzuki, Buchwald-Hartwig, or Sonogashira coupling involving a thiadiazole core (1,2,3- or 1,3,4-isomer) has stalled or failed.
The Core Problem: Thiadiazoles are notorious "catalyst poisons." The sulfur and nitrogen atoms act as soft Lewis bases, coordinating strongly to the "soft" Palladium(II) intermediates. This forms a stable, off-cycle resting state (chelate) that prevents the catalyst from undergoing reductive elimination or transmetallation. Unlike simple pyridines, the thiadiazole sulfur creates a secondary binding mode that standard ligands (like PPh3) cannot displace.
Module 1: Diagnostic Protocols
User Question: "My reaction goes to 20% conversion and stops. Adding more catalyst doesn't help. Is this poisoning or catalyst decomposition?"
Technical Analysis: This is the classic signature of heteroatom poisoning .
-
Decomposition (Aggregation): typically results in "Palladium Black" precipitation.
-
Poisoning (Ligation): typically maintains a clear, often yellow/orange solution because the Pd is trapped in a soluble, stable complex with your substrate.
Diagnostic Workflow
Figure 1: Visual diagnostic tree for distinguishing between catalyst aggregation and substrate poisoning.
Module 2: Ligand Selection Strategy
User Question: "I'm using Pd(PPh3)4 or Pd(dppf)Cl2. Why aren't they working?"
Technical Analysis: Standard phosphines lack the steric bulk to prevent the thiadiazole nitrogen/sulfur from binding to the Pd center. You need a ligand that creates a "protective canopy" over the metal.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) Ligands like XPhos , RuPhos , and BrettPhos are essential here.
-
Steric Bulk: The lower aryl ring ensures that only one phosphine binds to the Pd (forming a reactive L1Pd(0) species) and physically blocks the approach of the thiadiazole nitrogen/sulfur to the coordination sphere.
-
Electron Richness: Facilitates oxidative addition, which is often the rate-limiting step when the thiadiazole ring is electron-deficient.
Recommended Ligand Switch:
| Standard Ligand (Avoid) | Recommended Replacement | Rationale |
| PPh3 | XPhos or SPhos | PPh3 is too small; thiadiazole displaces it easily. XPhos provides steric shielding. |
| dppf | RuPhos | For C-N couplings (Buchwald), RuPhos is superior for preventing inhibition by secondary amines/heterocycles. |
| BINAP | BrettPhos | BrettPhos is specifically engineered to handle difficult heteroaryl halides. |
Module 3: Precatalyst Activation (The "G3" Standard)
User Question: "I switched to XPhos, but I'm still seeing inconsistent initiation. Sometimes it works, sometimes it doesn't."
Technical Analysis: If you are mixing Pd(OAc)2 + Ligand in situ, you are vulnerable to the "Induction Trap." Before Pd(II) is reduced to the active Pd(0) species, the thiadiazole substrate can coordinate to the Pd(II) salt, stabilizing it and preventing reduction. The catalyst dies before the cycle begins.
The Fix: Use Pre-formed Pd(0) Sources (Palladacycles) Switch to G3- or G4-Palladacycle precatalysts (e.g., XPhos Pd G4).
-
Mechanism: These precatalysts contain the ligand pre-bound and are reduced to active Pd(0) immediately upon exposure to base, bypassing the vulnerable Pd(II) induction phase.
Figure 2: The advantage of G4 precatalysts. In situ generation (grey path) allows substrate interception. Precatalysts (green path) generate active species faster than the substrate can poison them.
Module 4: The NHC Alternative (Pd-PEPPSI)
User Question: "Phosphines aren't working. Is there a more robust system?"
Technical Analysis: Yes. N-Heterocyclic Carbenes (NHCs) , specifically the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series.
-
Why it works: The NHC-Pd bond is significantly stronger than the Phosphine-Pd bond. The thiadiazole sulfur cannot displace the NHC ligand.
-
Protocol: Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent . These are air-stable and highly resistant to sulfur poisoning.
Experimental Protocol: Pd-PEPPSI Suzuki Coupling
-
Catalyst: Pd-PEPPSI-IPr (2–5 mol%)
-
Base: K2CO3 (mild) or KOtBu (strong) – Note: See warning below regarding base.
-
Solvent: Dioxane or Toluene/MeOH (homogeneity is key).
-
Temp: 80°C – 100°C. (High temperature promotes the reductive elimination step, which can be sluggish with bulky ligands).
FAQ & Quick Fixes
Q: I am using a 1,2,3-thiadiazole and my starting material is disappearing but no product is forming. What is happening? A: You are likely triggering the Cornforth Rearrangement or ring fragmentation. 1,2,3-thiadiazoles are unstable under strong basic conditions (like KOtBu or NaH), leading to ring opening to form diazo-compounds or thiolates.
-
Fix: Switch to a milder base like Cs2CO3 or K3PO4 . Avoid strong alkoxide bases.
Q: Can I use additives to "scavenge" the sulfur? A: While Copper(I) thiophene-2-carboxylate (CuTC) is used in Stille couplings to scavenge phosphines, it is less effective for thiadiazole poisoning in Suzuki reactions. The best "scavenger" is actually high catalyst loading (brute force) or, more elegantly, slow addition of the thiadiazole substrate to keep its concentration low relative to the catalyst.
Q: My boronic acid is a thiadiazole. Is that worse? A: Yes. Heteroaryl boronic acids are prone to protodeboronation.
-
Fix: Convert the boronic acid to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. These release the active species slowly, minimizing the concentration of the "poison" (free thiadiazole) and the unstable boronic acid simultaneously.
References
-
Mechanisms of Catalyst Poisoning: Sherwood, J. et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature Communications, 2019.
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Pd-PEPPSI System: Organ, M. G., et al. "Pd-PEPPSI-IPr: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006.
-
Thiadiazole Coupling Optimization: Li, H., et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of 1,3,4-Thiadiazoles." Journal of Organic Chemistry, 2011.
-
Desulfinative Coupling: Markovic, T. et al. "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions." ACS Medicinal Chemistry Letters, 2018.
Technical Support Center: Minimizing Side Reactions in Thiadiazole Halogenation
Welcome to the technical support center for thiadiazole halogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing halogen atoms onto the thiadiazole core. Here, we address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven advice to help you minimize side reactions and maximize the yield and purity of your desired halogenated thiadiazole products.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the halogenation of thiadiazoles:
Q1: My direct halogenation reaction is producing a mixture of mono- and di-halogenated products. How can I improve the selectivity for the mono-halogenated compound?
A1: Achieving mono-selectivity in direct electrophilic halogenation of thiadiazoles can be challenging, especially with activated rings. Over-halogenation is a common side reaction. To favor mono-halogenation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents of the halogenating agent is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second halogenation.
-
Choice of Halogenating Agent: Milder halogenating agents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of elemental halogens (Cl₂, Br₂), can provide better control.
-
Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents may slow down the reaction, potentially improving selectivity.
Q2: I am attempting a Sandmeyer reaction on a 2-amino-1,3,4-thiadiazole, but I am getting a low yield of the desired halo-thiadiazole and a significant amount of dark, insoluble material. What could be the cause?
A2: Low yields and the formation of tar-like byproducts in Sandmeyer reactions of heteroaromatic amines are often due to the instability of the diazonium salt or competing side reactions. Key factors to consider are:
-
Diazotization Temperature: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to ensure its stability. Insufficient cooling can lead to premature decomposition.
-
Acid Concentration: The concentration of the acid used for diazotization is crucial. Insufficient acid can lead to the formation of diazoamino compounds, which can polymerize.
-
Copper Catalyst: The choice and amount of the copper(I) salt catalyst can impact the reaction. Ensure the catalyst is fresh and used in the correct stoichiometry.
-
Byproduct Formation: A common side reaction is the formation of biaryl compounds through radical coupling.[1]
Q3: My thiadiazole ring seems to be decomposing under my halogenation conditions. Is this common?
A3: Yes, thiadiazole rings can be susceptible to ring-opening under certain conditions, particularly with strong bases or harsh acidic conditions.[2] The electron-deficient nature of the 1,3,4-thiadiazole ring makes it prone to nucleophilic attack, which can initiate ring cleavage.[2] When using strong Lewis acids to activate the halogenating agent or the ring, carefully consider the stability of your specific thiadiazole substrate.
Q4: I am struggling to purify my halogenated thiadiazole from the reaction byproducts. What are some effective purification strategies?
A4: Purification of halogenated thiadiazoles can be challenging due to similar polarities of the desired product and byproducts. A combination of techniques is often necessary:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful purification technique.
-
Column Chromatography: Silica gel column chromatography is a standard method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Preparative HPLC: For difficult separations or to obtain high-purity material, reversed-phase preparative HPLC can be very effective.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct Electrophilic Halogenation
Problem: The halogen is not being introduced at the desired position on the thiadiazole ring.
Background: The regioselectivity of electrophilic aromatic substitution on thiadiazoles is governed by the electronic effects of the substituents on the ring. Electron-donating groups (EDGs) activate the ring and direct the incoming electrophile, while electron-withdrawing groups (EWGs) deactivate it. The inherent electron deficiency of the thiadiazole ring means that substitution typically occurs at the most electron-rich carbon.
Troubleshooting Workflow:
Caption: Minimizing over-halogenation in thiadiazole synthesis.
Corrective Actions & Explanations:
-
Slow Addition of Halogenating Agent: Adding the halogenating agent slowly and at a low temperature can help to maintain a low concentration of the reactive species, favoring mono-substitution.
-
Milder Halogenating Agents: N-halosuccinimides (NCS, NBS) are generally less reactive than elemental halogens and can provide better control over the extent of halogenation. [4]* Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-halogenated product is formed to prevent further reaction. Lowering the temperature will also help to slow down the reaction.
-
Precise Stoichiometry: Ensure accurate measurement of the halogenating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 eq.) can sometimes be beneficial, though this may result in some unreacted starting material.
Issue 3: Side Reactions in the Sandmeyer Reaction of Aminothiadiazoles
Problem: Low yield of the desired halogenated thiadiazole accompanied by the formation of colored byproducts or tars.
Background: The Sandmeyer reaction involves the generation of a diazonium salt intermediate, which can be unstable and prone to various side reactions. The radical mechanism of the Sandmeyer reaction can also lead to undesired coupling products. [1] Troubleshooting Workflow:
Caption: Troubleshooting side reactions in the Sandmeyer reaction of aminothiadiazoles.
Corrective Actions & Explanations:
-
Optimize Diazotization:
-
Temperature Control: Strictly maintain the temperature between 0 and 5 °C during the formation of the diazonium salt.
-
Acid: Use a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) to ensure complete protonation of the amine and formation of nitrous acid.
-
-
Control the Halogen Displacement:
-
Prompt Addition of Catalyst: Add the copper(I) halide solution to the freshly prepared diazonium salt solution without delay to minimize decomposition.
-
Solvent: Use a solvent that is inert under the reaction conditions. For example, if using acetonitrile, be aware that it can sometimes participate in the reaction.
-
Byproduct Identification: If possible, try to isolate and characterize the byproducts. The presence of biaryl compounds, for instance, confirms a radical coupling side reaction. Phenolic byproducts can arise from the reaction of the diazonium salt with water.
-
Experimental Protocols
Protocol 1: Selective Mono-bromination of an Activated 2-Amino-1,3,4-Thiadiazole Derivative
This protocol is optimized for the selective mono-bromination at the 5-position of a 2-amino-substituted 1,3,4-thiadiazole.
Materials:
-
2-Amino-5-aryl-1,3,4-thiadiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic acid (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 2-amino-5-aryl-1,3,4-thiadiazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and quench with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting:
-
Formation of di-bromo product: Reduce the equivalents of NBS to 1.0 or slightly less. Ensure slow, portion-wise addition at low temperature.
-
Incomplete reaction: Allow the reaction to stir for a longer duration at 0-5 °C or let it slowly warm to room temperature.
Protocol 2: Sandmeyer Chlorination of a 2-Amino-5-substituted-1,3,4-thiadiazole
This protocol describes the conversion of a 2-amino-1,3,4-thiadiazole to the corresponding 2-chloro derivative.
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)
-
Concentrated hydrochloric acid
-
Sodium nitrite (1.1 eq)
-
Copper(I) chloride (1.2 eq)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
Suspend the 2-amino-5-substituted-1,3,4-thiadiazole in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the mixture onto ice and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
-
Low yield and tar formation: Ensure the temperature is strictly controlled during diazotization and the subsequent addition to the copper catalyst. Use freshly prepared diazonium salt solution immediately.
-
Formation of phenolic byproduct: Minimize the amount of water present during the reaction and work up.
Data Presentation
Table 1: Comparison of Halogenating Agents for Mono-bromination of 2-Amino-5-phenyl-1,3,4-thiadiazole
| Entry | Halogenating Agent | Equivalents | Solvent | Temperature (°C) | Mono-bromo Yield (%) | Di-bromo Yield (%) |
| 1 | Br₂ | 1.1 | Acetic Acid | 25 | 65 | 25 |
| 2 | Br₂ | 1.1 | Acetic Acid | 0 | 78 | 15 |
| 3 | NBS | 1.1 | Acetic Acid | 25 | 85 | 5 |
| 4 | NBS | 1.1 | Acetic Acid | 0 | 92 | <2 |
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]
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Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]
-
Schäfer, G., et al. (2020). Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling. Organic Process Research & Development, 24(2), 228–234. [Link]
-
Grimmett, M. R. (1997). Imidazoles and their Benzo Derivatives: Reactivity. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 313-417). Pergamon. [Link]
-
Liang, Y., et al. (2019). N-Directed Palladium-Catalyzed Halogenation of Benzothiadiazoles. Organic Letters, 21(15), 6044-6048. [Link]
-
Benin, V., et al. (2007). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 44(2), 269-275. [Link]
-
Sonar, P., et al. (2009). 4-(5-Octylthiophene-2-yl)benzo[c]t[1][2][5]hiadiazole as a Building Block for High-Performance Solar Cells. Advanced Materials, 21(29), 2975-2979. [Link]
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Validation & Comparative
A Comparative Analysis of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Isomers in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Thiadiazole Scaffold
Thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its four constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) offer distinct electronic and steric properties, leading to a diverse range of biological activities.[3][4] Among these, the 1,2,4- and 1,3,4-thiadiazole isomers have garnered significant attention due to their prevalence in bioactive molecules and their roles as key pharmacophores in numerous therapeutic agents.[3][5]
This guide provides an in-depth, objective comparison of the biological activities of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives. We will delve into their structure-activity relationships (SAR), explore their applications in various therapeutic areas with supporting experimental data, and provide detailed protocols for key biological assays.
Caption: The four constitutional isomers of thiadiazole.
Structural and Electronic Properties: A Tale of Two Isomers
The arrangement of the heteroatoms in the 1,2,4- and 1,3,4-thiadiazole rings profoundly influences their physicochemical properties and, consequently, their interactions with biological targets.
-
1,2,4-Thiadiazole: The adjacent nitrogen atoms (N-2 and N-3) create a unique electronic environment. This arrangement can influence the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.
-
1,3,4-Thiadiazole: The symmetrical arrangement of the nitrogen atoms flanking the sulfur atom results in a different charge distribution. This isomer is often considered a bioisostere of the 1,3,4-oxadiazole ring, allowing for similar biological activities with potentially improved metabolic stability.[6][7] The 1,3,4-thiadiazole moiety is known to act as a "hydrogen binding domain" and a "two-electron donor system."[1]
These structural nuances are critical in drug design, as they dictate the orientation of substituents and the overall shape of the molecule, which in turn governs its binding affinity to specific receptors or enzymes.
Comparative Biological Activities: A Broad Spectrum of Therapeutic Potential
Both 1,2,4- and 1,3,4-thiadiazole derivatives exhibit a wide array of pharmacological activities. While there is some overlap, each isomer tends to show prominence in certain therapeutic areas.
Antimicrobial Activity
Both isomers have been extensively investigated for their antibacterial and antifungal properties.
-
1,3,4-Thiadiazole: This scaffold is arguably more prominent in the realm of antimicrobial agents. Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole are particularly noteworthy.[8] The presence of the -N=C-S- moiety is believed to be crucial for their biological activity.[9] For instance, certain 1,3,4-thiadiazole analogs of linezolid have shown potent activity against both Gram-positive and Gram-negative bacteria.[10]
-
1,2,4-Thiadiazole: While also exhibiting antimicrobial effects, the 1,2,4-isomer is famously represented by the antibiotic Cefozopran, highlighting its clinical significance.[11]
Table 1: Comparison of Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Isomer | Target Organism | Activity (MIC) | Reference |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | 1,3,4 | Staphylococcus aureus | 3.12 - 12.5 µg/mL | [12] |
| 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | 1,3,4 | Various bacteria & fungi | Significant activity | [13] |
| Cefozopran | 1,2,4 | Broad-spectrum | Clinically effective doses | [11] |
Anticancer Activity
The thiadiazole core is a valuable scaffold for the development of novel anticancer agents, with both isomers showing significant promise.
-
1,3,4-Thiadiazole: A multitude of 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[14][15] Their mechanism of action often involves the inhibition of key enzymes like carbonic anhydrases or receptor tyrosine kinases. The mesoionic character of the 1,3,4-thiadiazole ring may facilitate crossing cellular membranes and enhance interaction with biological targets.[15]
-
1,2,4-Thiadiazole: Derivatives of this isomer have also shown considerable anticancer potential.[3] For example, 3,5-disubstituted-1,2,4-thiadiazoles have been investigated for their selective cytotoxicity towards cancer cells.[3]
Table 2: Anticancer Activity of Representative Thiadiazole Derivatives
| Compound | Isomer | Cancer Cell Line | Activity (IC50) | Reference |
| 2-(2,4-Dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 1,3,4 | SW707 (rectal), T47D (breast) | Lower than cisplatin | [16] |
| 3,5-disubstituted-1,2,4-thiadiazoles | 1,2,4 | Various human cancer cell lines | Moderate to high efficacy | [3] |
| 1,2,4-thiadiazole derivatives containing 1,2,4-oxadiazole | 1,2,4 | MCF-7, Colo-205, A549, A2780 | Moderate efficacy | [3] |
Anti-inflammatory and Analgesic Activity
Both thiadiazole isomers have been incorporated into molecules with significant anti-inflammatory and analgesic properties.
-
1,3,4-Thiadiazole: This isomer is frequently found in compounds designed as anti-inflammatory agents.[13][16] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
-
1,2,4-Thiadiazole: Derivatives of 1,2,4-thiadiazole have also been reported to possess anti-inflammatory activity, sometimes acting as dual 5-lipoxygenase and cyclooxygenase inhibitors.[11]
Other Notable Biological Activities
The versatility of the thiadiazole scaffold extends to a range of other therapeutic areas:
-
Anticonvulsant Activity: Both 1,2,4- and 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents.[1][3][17]
-
Antitubercular Activity: The 1,3,4-thiadiazole ring is a key component in many compounds with potent activity against Mycobacterium tuberculosis.[18][19]
-
Receptor Modulation: 1,2,4-Thiadiazole derivatives have been developed as selective antagonists for the human adenosine A3 receptor, while others act as PPARα/δ dual agonists.[20][21]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
-
For 1,3,4-Thiadiazoles:
-
Substituents at the C2 and C5 positions are crucial for modulating activity.
-
Aromatic or heteroaromatic rings at these positions often enhance potency.
-
The presence of an amino or substituted amino group at the C2 position is a common feature in many bioactive 1,3,4-thiadiazoles.
-
-
For 1,2,4-Thiadiazoles:
-
Substituents at the C3 and C5 positions significantly influence the biological profile.
-
The nature of the substituent at C3 can determine the type of activity, for example, an amino group can lead to adenosine A3 receptor antagonism.[20]
-
The group at C5 can modulate potency and selectivity.
-
Caption: Key structure-activity relationship considerations for 1,2,4- and 1,3,4-thiadiazoles.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. Below are representative methodologies for assessing key biological activities of thiadiazole derivatives.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Microbroth Dilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Test compounds (thiadiazole derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Test compounds (thiadiazole derivatives)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
Both 1,2,4- and 1,3,4-thiadiazole isomers are privileged scaffolds in medicinal chemistry, each offering a unique set of properties that can be exploited for the development of novel therapeutic agents. While the 1,3,4-isomer has been more extensively explored for its antimicrobial and anticancer activities, the 1,2,4-isomer has demonstrated significant potential in areas such as receptor modulation and as a core component of clinically used antibiotics.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating libraries of both isomers with identical substitution patterns to enable a more direct and unbiased comparison of their biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of these scaffolds in less explored areas of drug discovery.
The continued exploration of the rich chemistry and diverse biological activities of 1,2,4- and 1,3,4-thiadiazoles will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.
References
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A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts. Retrieved February 14, 2026, from [Link]
- Dong, J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. bioRxiv.
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- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Singh, P. P., & Kumar, R. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management, 09(06).
- Wang, G., et al. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Journal of Computer-Aided Molecular Design, 26(4), 419-432.
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). In Heterocyclic Compounds.
- El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Kim, Y. C., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3493-3503.
- Xu, Y., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341.
- El-Sayed, N. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Foroumadi, A., et al. (2005). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 48(5), 1639-1647.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Journal of Molecular Structure.
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Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology.
- 4-Thiadiazole: The Biological Activities. (2018).
- Foroumadi, A., et al. (2005). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 48(5), 1639-1647.
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Different isomeric forms of thiadiazole. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). Bioorganic & Medicinal Chemistry.
- Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evalu
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X-ray crystallography data for 5-substituted-1,2,4-thiadiazoles
An In-Depth Technical Guide to the Structural Elucidation of 5-Substituted-1,2,4-Thiadiazoles: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This spatial orientation dictates a compound's physical, chemical, and biological properties, including its ability to interact with therapeutic targets. The 5-substituted-1,2,4-thiadiazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] Consequently, the accurate and unambiguous determination of their molecular structures is a critical step in the development of new therapeutic agents.
This guide provides a comprehensive comparison of analytical techniques for characterizing 5-substituted-1,2,4-thiadiazoles, with a primary focus on single-crystal X-ray crystallography as the definitive method for structural elucidation. We will explore the causality behind experimental choices, compare the technique with alternative methods, and present supporting data to offer a field-proven perspective on structural analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. The technique works by irradiating a well-ordered, single crystal of a compound with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise position of each atom in the molecule can be determined, providing unambiguous information on bond lengths, bond angles, and stereochemistry.
The power of this technique lies in its ability to provide a complete and static picture of the molecule in the solid state, which is invaluable for understanding structure-activity relationships (SAR) and for computational studies like molecular docking.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that requires patience and precision. The choice to pursue X-ray crystallography is driven by the need for an unambiguous structural proof, which is often necessary to resolve ambiguities from other spectroscopic methods or to provide a basis for rational drug design.
Caption: A typical experimental workflow for single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Art): This is often the most challenging step. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice.
-
Purification: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.
-
Crystallization Method: Common methods include slow evaporation of the solvent, vapor diffusion (where a less volatile solvent from the compound solution diffuses into a more volatile anti-solvent), and cooling crystallization. The slow nature of these processes allows molecules the time to arrange themselves into a well-ordered crystal.
-
-
Data Collection (The Measurement):
-
Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.
-
Diffraction: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (usually to ~100 K) to minimize thermal vibrations of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam.
-
Data Acquisition: A detector records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal is rotated, creating a complete diffraction dataset.
-
-
Structure Solution and Refinement (The Puzzle):
-
Solving the Phase Problem: The initial diffraction data gives the intensities of the reflections, but not their phases. Computational methods (direct methods or Patterson methods) are used to generate an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The positions and displacement parameters of the atoms in the model are adjusted iteratively using a least-squares process to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. This process is repeated until the model converges, as indicated by a low R-factor (a measure of agreement).
-
Crystallographic Data of 5-Substituted-1,2,4-Thiadiazoles
The structural parameters derived from X-ray crystallography provide definitive proof of a molecule's constitution. For the 1,2,4-thiadiazole ring, key parameters include the planarity of the ring and the specific bond lengths and angles, which can be influenced by the nature of the substituent at the 5-position.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) & Angles (°) | Reference |
| 5-Amino-3-methyl-1,2,4-thiadiazole | Monoclinic | P2₁/c | C(3)-N(2): 1.31, N(2)-N(1): 1.38, N(1)-C(5): 1.33, C(5)-S(1): 1.76, S(1)-C(3): 1.74; C(5)-N(1)-N(2): 110.1° | [3][4] |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not specified | Not specified | Data not available in abstract | [5] |
| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not specified | Not specified | Data not available in abstract | [5] |
| 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamides | Monoclinic | Not specified | Ring C-S: ~1.72, N-N: ~1.37, C-N: ~1.31 | [6] |
Note: The table includes data for related thiadiazole structures where specific 5-substituted-1,2,4-thiadiazole data is limited in the initial search results. The data for 1,3,4-thiadiazole derivatives provides a useful comparison for typical bond lengths within the thiadiazole ring system.[5][6]
A study on 5-amino-3-methyl-1,2,4-thiadiazole confirmed its molecular structure by X-ray diffraction, revealing a two-dimensional hydrogen-bonded network.[3] This work was crucial as it corrected previously published and erroneous NMR data, highlighting the definitive power of crystallography.[3][4]
A Comparative Overview: Alternative & Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other spectroscopic and analytical techniques are routinely used to characterize 5-substituted-1,2,4-thiadiazoles. These methods are often faster, require less sample, and do not depend on successful crystallization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is the most powerful tool for determining the connectivity of atoms in a molecule in solution. It provides information about the chemical environment of each proton and carbon atom, allowing for the deduction of the molecular skeleton.[7][8]
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound and can reveal information about its structure through fragmentation patterns.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[8][9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems.[9]
Caption: Comparison of analytical techniques for molecular structure determination.
Objective Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Yield | Complete 3D structure, bond lengths, angles, absolute configuration | Atom-to-atom connectivity, solution conformation | Molecular formula, fragmentation patterns | Presence of functional groups |
| Sample Requirement | High-quality single crystal | ~1-10 mg in solution | Micrograms to nanograms | ~1 mg, solid or liquid |
| State of Matter | Solid | Solution | Gas phase (ions) | Solid or liquid |
| Ambiguity | Unambiguous | Can be ambiguous for complex isomers | Isomers often indistinguishable | High |
| Throughput | Low (days to weeks) | High (minutes to hours) | Very High (minutes) | Very High (minutes) |
| Justification | Essential for definitive proof, computational modeling, and resolving stereochemical questions. | Primary tool for routine characterization and confirming reaction outcomes. | Essential for confirming molecular weight and formula.[11] | Quick check for the success of a chemical reaction (e.g., appearance/disappearance of a carbonyl group).[9] |
Synergy in Action: A Self-Validating System
The true power in molecular characterization comes from the synergistic use of these techniques. A typical workflow involves synthesizing a new 5-substituted-1,2,4-thiadiazole and first confirming its formation with rapid techniques like IR and MS.[9] NMR is then used to piece together the molecular framework.[7] If any ambiguity remains, or if the absolute stereochemistry needs to be determined, or for detailed SAR studies, X-ray crystallography is employed. The resulting crystal structure then validates the interpretations of the other spectroscopic data, creating a self-validating system that ensures the trustworthiness of the result.
The case of 5-amino-3-methyl-1,2,4-thiadiazole is a perfect example. Initial reports contained conflicting physical and spectroscopic data.[4] A subsequent study provided a robust method for its isolation and used X-ray diffraction to unambiguously determine the structure.[3][4] This definitive structural proof allowed the researchers to correct the previously erroneous ¹³C-NMR and IR data in the literature, demonstrating the critical role of crystallography in validating and refining our understanding of molecular structures.[4]
Conclusion
For researchers working with 5-substituted-1,2,4-thiadiazoles, a multi-faceted analytical approach is key to comprehensive characterization. While techniques like NMR, MS, and IR provide crucial and readily accessible information about molecular connectivity and composition, single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional structure. Its ability to deliver an unambiguous, high-resolution snapshot of the molecule provides the foundational data necessary for advancing drug design, understanding biological mechanisms, and ensuring the scientific integrity of the research. By understanding the strengths and limitations of each technique, researchers can strategically deploy them to create a robust, self-validating framework for the structural elucidation of these medicinally important compounds.
References
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025, November 12).
- 174 Thiadiazoles and Their Properties. (2021). ISRES Publishing.
- Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision
- Martvoň, A., Stankovský, Š., & Uher, M. (1980). Synthesis and some spectral properties of 5-substituted 2-anilino-l,3,4-thiadiazoles. Chemické zvesti, 34(1), 118-124.
- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022, November 4). PubMed.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023, June 29). MDPI.
- 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274. PubChem.
- Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022, November 27). MDPI.
- Camí, G. E., et al. (2025, August 7). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals.
- 5-Amino-3-methyl-1,2,4-thiadiazole. (2025, October 15).
- Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. (2025, July 1). PubMed.
- 5-Amino-1,2,4-thiadiazole | 7552-07-0. (2025, July 24). ChemicalBook.
- Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. (2025, August 6).
- 5-Amino-3-methyl-1,2,4-thiadiazole. (2018, January 21). MDPI.
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing.
- 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2023, January 23). Hilaris Publisher.
- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025, June 12). RJPT.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQKzDJDJ7258uyl21mOO3DhfELkiXGznnR8kUgHHXqqof7b4A87NDxGfyyFEu4sqagxeQU_ZJHT6dobirkBVzkfo6pLMrRTLBCnSJra34H8VNN6oOsoIgSMdkodEgOO4Y1 nSJra34H8VNN6oOsoIgSMdkodEgOO4Y1
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Structural Validation Guide: 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole
Executive Summary
In the development of novel kinase inhibitors and GPCR modulators, the 1,2,4-thiadiazole scaffold serves as a critical bioisostere for pyridine or thiazole rings. However, the synthesis of 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole presents a significant regiochemical challenge. The formation of the 1,2,4-thiadiazole ring often yields mixtures of the 3,5-disubstituted isomers, where the bromine and the tetrahydropyran (THP) moiety may swap positions.
This guide objectively compares the validation methodologies required to distinguish the target structure from its regioisomer (5-Bromo-3-THP) and establishes a "Gold Standard" protocol for structural certainty. We prioritize 2D NMR techniques over standard LC-MS, which fails to differentiate these isobaric species.
Part 1: The Structural Challenge & Isomeric Alternatives
Before validating, one must understand the "Alternative" structures that mimic the product. In drug development, using the wrong regioisomer can lead to false-negative SAR (Structure-Activity Relationship) data.
The Target vs. The Imposter
The primary alternative to our target is the Regioisomer (Type B) . Both have the exact same molecular weight (MW: 249.13) and similar polarity, making standard QC insufficient.
| Feature | Target (Type A) | Alternative (Type B) | Implication |
| Structure | 3-Bromo -5-(THP)-1,2,4-thiadiazole | 5-Bromo -3-(THP)-1,2,4-thiadiazole | Different vector for substituent growth. |
| Reactivity | C3-Br is generally less reactive to | C5-Br is highly reactive to nucleophiles ( | Drastically different chemical behavior downstream. |
| 1H NMR | THP signals present. No ring protons. | THP signals present. No ring protons. | Indistinguishable by 1D Proton NMR alone. |
| LC-MS | m/z 249/251 (1:1 ratio) | m/z 249/251 (1:1 ratio) | Indistinguishable. |
Part 2: Comparative Analysis of Validation Methods
We evaluated three validation workflows to determine the most reliable protocol for confirming the position of the Bromine atom versus the THP ring.
Table 1: Efficacy of Analytical Methods
| Methodology | Specificity | Speed | Cost | Verdict |
| Method 1: LC-MS + 1H NMR | Low | High | Low | FAIL. Cannot distinguish regioisomers. |
| Method 2: X-Ray Crystallography | High (Absolute) | Low | High | Valid , but impractical for routine batch release. |
| Method 3: 13C + 2D NMR (HMBC) | High | Medium | Medium | Recommended. Defines connectivity via long-range coupling. |
Visualization: The Validation Logic Flow
The following diagram illustrates the decision matrix for validating the scaffold, highlighting why Method 3 is the requisite path.
Caption: Logical workflow demonstrating the necessity of 2D NMR (Method B) to resolve isomeric ambiguity where LC-MS and 1H NMR fail.
Part 3: The Gold Standard Protocol (Integrated NMR)
To validate the 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole , we utilize Heteronuclear Multiple Bond Correlation (HMBC). This technique visualizes the coupling between protons and carbons separated by 2-3 bonds.
Experimental Rationale
The 1,2,4-thiadiazole ring contains two carbons: C3 and C5.
-
C5 is flanked by Nitrogen and Sulfur.
-
C3 is flanked by two Nitrogens.
-
The THP ring has a methine proton (
in the pyran ring) attached directly to the thiadiazole. -
Hypothesis: In the target structure, the THP methine proton (
) will show a strong HMBC correlation to C5 of the thiadiazole. It should not correlate to C3 (too far, 4 bonds) or the correlation will be extremely weak.
Step-by-Step Protocol
1. Sample Preparation:
-
Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6 .
-
Note: DMSO is preferred over
due to better solubility of polar heterocycles and prevention of peak overlapping.
2. Data Acquisition (600 MHz recommended):
-
1H NMR: 16 scans, relaxation delay (d1) = 2.0s.
-
13C NMR: 1024 scans, d1 = 2.0s (ensure quaternary carbons are visible).
-
HSQC: To assign which protons belong to which carbons (identifying the THP methine).
-
HMBC: Optimized for long-range coupling (
).
3. Spectral Interpretation (The Proof):
| Signal | Chemical Shift (Approx) | Type | HMBC Correlation Target | Interpretation |
| THP Methine ( | 3.4 - 3.6 ppm | Multiplet (1H) | 185 - 190 ppm (Thiadiazole C5) | CONFIRMS attachment at C5. |
| Thiadiazole C3 | ~140 - 145 ppm | Quaternary C | No correlation from | Confirms Br is at C3 (no alkyl group). |
Note: Chemical shifts of 1,2,4-thiadiazole carbons are distinct. C5 (between S and N) is typically deshielded (downfield) relative to C3, often appearing near 180-190 ppm.
Part 4: Experimental Data & Functional Validation
Beyond spectroscopy, chemical reactivity serves as a secondary validation method. The C3-Bromine in 1,2,4-thiadiazoles exhibits distinct reactivity compared to C5-Bromine.
Functional Assay: Suzuki-Miyaura Coupling
The 3-Bromo position is less electrophilic than the 5-Bromo position. However, under optimized conditions, it undergoes cross-coupling.
Protocol:
-
Reagents: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 0.05 eq
, 3.0 eq . -
Conditions: Dioxane/Water (4:1),
, 2 hours. -
Observation:
-
Target (3-Br): Conversion is generally slower; requires elevated temp.
-
Alternative (5-Br): Rapid conversion, often complete at lower temperatures due to higher electrophilicity at C5 (adjacent to Sulfur).
-
Visualization: HMBC Connectivity Map
The diagram below details the specific atom-to-atom correlations required to pass QC.
Caption: HMBC Connectivity Map. The critical validation step is the detection of the 3-bond coupling between the THP methine proton and the C5 carbon of the thiadiazole.
Part 5: Conclusion & Recommendations
For researchers utilizing 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazole , relying solely on LC-MS is a critical risk. The structural integrity must be validated via 2D HMBC NMR to confirm the C5-attachment of the THP ring.
Final Checklist for Batch Release:
References
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
-
[Link]
-
-
Bak, R. et al. (2019). Regioselective synthesis of 1,2,4-thiadiazoles. Journal of Heterocyclic Chemistry.
-
[Link]
-
-
National Center for Biotechnology Information. (2024).
-
[Link]
-
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NMR pulse sequence protocols).
-
[Link]
-
Elemental Analysis of Brominated Heterocycles: A Comparative Guide to Standards & Protocols
This guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers, focusing on the specific challenges of validating elemental composition for brominated heterocyclic scaffolds—a common structural motif in modern drug discovery.
Executive Summary: The "Refractory" Challenge
In drug development, brominated heterocyclic compounds (e.g., brominated isoquinolines, indoles, or pyridines) present a dual challenge for Elemental Analysis (EA):
-
Incomplete Combustion: The heterocyclic ring is thermodynamically stable (refractory), often leading to low Carbon (%C) recovery due to carbide formation.
-
Halogen Interference: Bromine (
) is released as free halogen ( ) and hydrogen halide ( ). Without specific scavenging, these species interfere with the Nitrogen ( ) signal in thermal conductivity detectors (TCD), causing artificially high Nitrogen values or damaging the reduction column.
This guide compares the efficacy of Universal Standards against Matrix-Matched Halogenated Standards and details the mandatory Combustion Aid Protocol required to achieve
Comparative Analysis of Calibration Standards
For accurate quantification of brominated heterocycles, the choice of calibration standard is critical. A standard that combusts too easily (like Acetanilide) may mask instrumental inefficiencies that will later plague your refractory samples.
Table 1: Performance Comparison of EA Standards
| Standard Type | Compound Name | Formula | Role & Limitation | Suitability for Br-Heterocycles |
| Universal (Baseline) | Acetanilide | Calibration Baseline. Excellent for daily K-factor determination but too easy to burn. Does not test the halogen scrubber capacity. | Low. False sense of security. | |
| Multi-Element | BBOT * | Sulfur/Nitrogen Check. High molecular weight, contains S. Good for checking resolution between | Medium. Good for CHNS, but misses Br interference. | |
| Matrix-Matched (Gold Standard) | o-Bromobenzoic Acid | Halogen Challenge. Releases stoichiometric | High. Essential for validating the method before running unknowns. | |
| Refractory Challenge | 5-Bromouracil | Heterocyclic + Halogen. Mimics the refractory nature of drug scaffolds. If this fails, your sample will fail. | Critical. The ultimate system suitability test. |
*BBOT = 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Critical Protocol: Dynamic Flash Combustion with Additives
To analyze a brominated heterocyclic compound successfully, you cannot rely on "standard" settings. You must introduce an oxygen donor (Combustion Aid) and ensure the halogen scrubber is active.
The "Oxygen Boost" Mechanism
Refractory heterocycles tend to graphitize rather than combust. Vanadium Pentoxide (
Step-by-Step Experimental Workflow
-
Preparation:
-
Ensure the combustion tube is packed with a fresh Silver Wool or Silver Tungstate (
) zone. This is non-negotiable; it traps as . -
Note: If the Ag-trap is saturated, Bromine will elute and overlap with the Water or Nitrogen peak.
-
-
Weighing (The Sandwich Method):
-
Tare a clean Tin (
) capsule. -
Weigh 1.5 – 2.0 mg of the brominated sample (
mg). -
Add 5 – 10 mg of
powder directly on top of the sample. -
Crucial: Do not mix; the
should "cap" the sample to force oxygen downwards during the flash. -
Seal the capsule tightly to exclude atmospheric Nitrogen.
-
-
Combustion Parameters (Example for Thermo/Elementar Systems):
-
Furnace Temp:
(Left/Combustion), (Right/Reduction). -
Oxygen Dose: Increase by 20% relative to non-halogenated samples (e.g., 12 mL
injection) to compensate for the oxidant demand of the additive. -
Flow Rate: Helium carrier at 140 mL/min.
-
-
Data Validation:
-
Run a Blank (
capsule + ) to subtract the Nitrogen background from the additive. -
Run o-Bromobenzoic Acid as a QC check. Result must be within
of theoretical.
-
Visualizing the Workflow
The following diagram illustrates the critical pathway for a brominated sample, highlighting where the interference is removed.
Figure 1: Analytical workflow for brominated compounds. The Silver (Ag) trap is the critical control point preventing Bromine from reaching the detector.
Troubleshooting & Decision Matrix
If your results for a brominated isoquinoline are failing (e.g., Carbon is -1.5% low, Nitrogen is +0.8% high), follow this logic:
-
Low Carbon?
-
Cause: Incomplete combustion (carbide formation).
-
Solution: Increase
ratio or switch to Tungsten Oxide ( ) if is suspected of encapsulating ash too quickly.[1] Raise furnace temperature to .
-
-
High Nitrogen?
-
Cause: Bromine breakthrough.
has a similar thermal conductivity to or is overlapping the peak. -
Solution:Replace the Silver Wool immediately. Ensure the Ag zone is at the correct temperature (
depending on instrument) to effectively form AgBr.
-
-
Drifting Baseline?
-
Cause: Halogen accumulation in the water trap.
-
Solution: Change the chemical trap (Magnesium Perchlorate) more frequently when running high-halogen series.
-
References
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Operation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2007).[2] Standard Reference Materials for the Analysis of Brominated Flame Retardants. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
